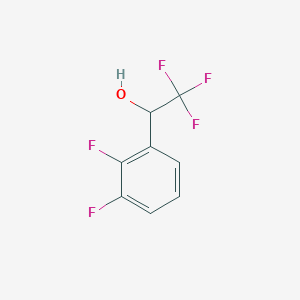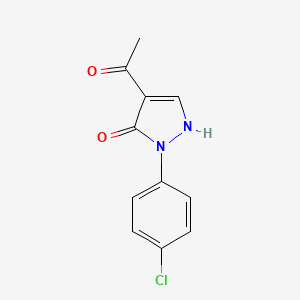
Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate is an organic compound with the molecular formula C11H11NO5 It is a derivative of phenylpropanoate and features a nitro group and a methyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate typically involves the esterification of 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (e.g., bromine or chlorine).
Major Products Formed:
Reduction: Methyl 3-(3-Methyl-2-aminophenyl)-2-oxopropanoate.
Substitution: this compound derivatives with additional nitro or halogen groups.
科学的研究の応用
Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester functionality allows for hydrolysis under physiological conditions, releasing the active compound. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
類似化合物との比較
2-Methyl-3-nitrophenol: A related compound with a hydroxyl group instead of an ester group.
3-Nitrophenol: Lacks the methyl group on the phenyl ring but shares the nitro functionality.
2-Methyl-3-nitrophenyl acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Uniqueness: Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate is unique due to the combination of its nitro and ester functionalities, which provide distinct reactivity and potential applications in various fields. Its specific substitution pattern on the phenyl ring also differentiates it from other similar compounds, offering unique chemical properties and biological activities.
特性
分子式 |
C11H11NO5 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
methyl 3-(3-methyl-2-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11NO5/c1-7-4-3-5-8(10(7)12(15)16)6-9(13)11(14)17-2/h3-5H,6H2,1-2H3 |
InChIキー |
ZWOSCOASHOELED-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CC(=O)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)


![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)






![1-Fluoro-2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethane](/img/structure/B11721655.png)

